molecular formula C₂₁H₁₇ClF₄N₄O₄ B1662115 Regorafenib CAS No. 1019206-88-2

Regorafenib

カタログ番号 B1662115
CAS番号: 1019206-88-2
分子量: 500.8 g/mol
InChIキー: ZOPOQLDXFHBOIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Regorafenib is an oral multi-kinase inhibitor developed by Bayer . It is used to treat metastatic cancer (cancer that has spread) of the colon and rectum . It is used in patients who have already been treated with other cancer medicines that did not work well . Regorafenib prevents the growth of tumors .


Molecular Structure Analysis

The molecular formula of Regorafenib is C21H15ClF4N4O3 . It is a small-molecule inhibitor of various membrane-bound and intracellular kinases involved in normal cellular functions as well as pathologic processes, such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .


Chemical Reactions Analysis

A study has shown that Regorafenib undergoes an irreversible, diffusion-controlled oxidation peak at 1.55 V in acetonitrile solution containing 0.1 M TBAClO4 . Experimental conditions such as scan rate indicate that two electrons play a role in the electrochemical oxidation of Regorafenib .

Safety And Hazards

Regorafenib has been associated with several safety concerns. The most common treatment-related adverse events include hand-foot skin reaction, fatigue, diarrhea, and hypertension . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Regorafenib remains a drug with limited clinical handling. Approved use in colorectal cancer, GIST, and HCC is only for advanced metastatic disease . A recent Japanese trial showed that regorafenib plus nivolumab had encouraging anti-cancer activity in MSS or pMMR mCRCs .

特性

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF4N4O3.H2O/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPOQLDXFHBOIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144349
Record name Regorafenib hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Regorafenib monohydrate

CAS RN

1019206-88-2
Record name Regorafenib hydrate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1019206882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Regorafenib hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Regorafenib hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REGORAFENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGN125FS9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A reaction flask with stirrer was charged with 20.0 g of 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide and 180 g of tetrahydrofuran as solvent. A solution of 18.7 g of 4-chloro-3-trifluoromethyl-phenylisocyanate and 21.1 g of toluene was added dropwise within approximately 90 minutes at room temperature. The resulting solution was stirred for 3 hours to complete the reaction. After then 30 g of tetrahydrofuran and 7.8 g of methanol were added to the reaction mixture. Following 9.0 g of acetyl chloride were added dropwise within 15 minutes to the reaction mixture. After additional stirring for approximately 2 hours the suspension was filtered and the solid was washed with tetrahydofuran (18.2 g) and acetone (136.4 g). The solid was added to a mixture of acetone (268.6 g), water (55.8 g) and an aqueous sodium hydroxide solution (8.2 g, 45% w/w) at 40° C. The mixture was stirred for additional 30 minutes. Then the crystallization was initiated by seeding with crystals of 4-{4-[({[4-chloro-3-(trifluoromethyl)-phenyl]amino}carbonyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide monohydrate. After cooling to 20° C. 31.6 g of water were added. The suspension was cooled down to approx. 3° C. and stirred for 30 minutes. The product was filtered off, washed with a cold mixture of acetone (106 g) and water (44 g) and dried under reduced pressure (30° C., 80 mbar). In this way 31.8 g (83% of theory) of 4-{4-[({[4-chloro-3-(trifluoromethyl)-phenyl]amino}carbonyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide monohydrate were obtained as white crystals.
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
180 g
Type
solvent
Reaction Step Three
Quantity
7.8 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Regorafenib
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Regorafenib
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Regorafenib
Reactant of Route 4
Reactant of Route 4
Regorafenib
Reactant of Route 5
Reactant of Route 5
Regorafenib
Reactant of Route 6
Reactant of Route 6
Regorafenib

Citations

For This Compound
33,000
Citations
TJ Ettrich, T Seufferlein - Small Molecules in Oncology, 2018 - Springer
… In 2017, Regorafenib has been FDA approved for the treatment of patients with … , Regorafenib significantly improved PFS and overall survival (OS) compared to placebo. Regorafenib …
Number of citations: 98 link.springer.com
D Strumberg, B Schultheis - Expert opinion on investigational …, 2012 - Taylor & Francis
… Areas covered: This review covers the preclinical development of regorafenib as well as the pivotal Phase I studies. The safety profile of regorafenib is discussed in context with other …
Number of citations: 171 www.tandfonline.com
TJ Ettrich, T Seufferlein - Small Molecules in Oncology, 2014 - Springer
… The standard dose of regorafenib is 160 mg taken orally once daily as tablets. The mean relative bioavailability of orally taken regorafenib is 69 %. Regorafenib undergoes …
Number of citations: 29 link.springer.com
D Strumberg, ME Scheulen, B Schultheis… - British journal of …, 2012 - nature.com
… The current study evaluated regorafenib in 38 patients with heavily pretreated, advanced or metastatic CRC. Regorafenib was well tolerated in this study. The most common treatment-…
Number of citations: 275 www.nature.com
J Bruix, S Qin, P Merle, A Granito, YH Huang, G Bodoky… - The Lancet, 2017 - thelancet.com
… safety of regorafenib in patients … of regorafenib with other systemic agents and third-line treatments for patients who fail or who do not tolerate the sequence of sorafenib and regorafenib. …
Number of citations: 256 www.thelancet.com
H Arai, F Battaglin, J Wang, JH Lo, S Soni… - Cancer treatment …, 2019 - Elsevier
… In the present review, the unique mechanisms of action of regorafenib are summarized. Additionally, the molecular background behind the pathway interacting with regorafenib is …
Number of citations: 103 www.sciencedirect.com
A Granito, A Forgione, S Marinelli… - Therapeutic …, 2021 - journals.sagepub.com
… Regorafenib was the first agent to positively show significant … evidence for regorafenib’s efficacy in HCC that led to regorafenib’s … We discuss regorafenib’s potential role in the newly …
Number of citations: 76 journals.sagepub.com
A Grothey, E Van Cutsem, A Sobrero, S Siena… - The Lancet, 2013 - thelancet.com
… inhibitor regorafenib in these patients. … regorafenib and in 154 (61%) of those assigned placebo. The most common adverse events of grade three or higher related to regorafenib were …
Number of citations: 916 www.thelancet.com
RS Finn, P Merle, A Granito, YH Huang, G Bodoky… - Journal of …, 2018 - Elsevier
… with regorafenib after they had disease progression during sorafenib treatment. Regorafenib … The sequence of sorafenib followed by regorafenib for hepatocellular carcinoma may …
Number of citations: 329 www.sciencedirect.com
SK Krishnamoorthy, V Relias… - Therapeutic …, 2015 - journals.sagepub.com
Regorafenib (Stivarga, BAY 73-4506; Bayer Pharma AG, Berlin, Germany) is an oral multikinase inhibitor that targets the angiogenic tumor microenvironment and oncogenic kinases …
Number of citations: 86 journals.sagepub.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。